An In-depth Technical Guide to 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
An In-depth Technical Guide to 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its characteristics and methodologies for its synthesis and study.
Core Chemical Properties
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The presence of a fluorophenyl group can significantly influence its physicochemical and pharmacological properties, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Table 1: Chemical and Physical Properties of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
| Property | Value | Source |
| IUPAC Name | 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | N/A |
| Synonyms | Not available | N/A |
| CAS Number | 1250013-61-6 | |
| Molecular Formula | C₁₀H₁₀FN₃ | |
| Molecular Weight | 191.21 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through established methods for pyrazole ring formation, most notably the Knorr pyrazole synthesis and related cyclocondensation reactions.
General Synthesis Pathway: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the reaction of a β-ketoester with a hydrazine derivative. For the synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, the general approach would involve the cyclocondensation of a suitably substituted β-ketoester with 2-fluorophenylhydrazine.
Experimental Protocol: A General Method for Pyrazole Synthesis (Knorr Synthesis)
This protocol is a generalized procedure based on the well-established Knorr pyrazole synthesis and may require optimization for the specific synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Materials:
-
Ethyl acetoacetate (or a related β-ketoester)
-
2-Fluorophenylhydrazine
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-fluorophenylhydrazine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add an equimolar amount of ethyl acetoacetate to the mixture while stirring.
-
Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Diagram 1: General Knorr Pyrazole Synthesis Workflow
Caption: Workflow for Knorr Pyrazole Synthesis.
Potential Biological Activities and Signaling Pathways
Notably, several pyrazole-containing compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in regulating inflammatory responses, and its inhibition is a key therapeutic strategy for various inflammatory diseases.
Diagram 2: Simplified p38 MAP Kinase Signaling Pathway
Caption: p38 MAP Kinase Signaling Pathway Inhibition.
Given the structural similarities to known p38 MAP kinase inhibitors, it is plausible that 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine could exhibit inhibitory activity against this or other related kinases. Further experimental validation is required to confirm this hypothesis.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is not currently available in public databases. Researchers synthesizing this compound will need to perform full spectroscopic characterization to confirm its identity and purity.
General Expectations for Spectroscopic Analysis:
-
¹H NMR: Signals corresponding to the aromatic protons of the fluorophenyl ring, the methyl group protons, the pyrazole ring proton, and the amine protons would be expected. The fluorine atom would likely cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: Resonances for all carbon atoms in the molecule, with the carbon atoms attached to the fluorine atom showing characteristic coupling.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyrazole and phenyl rings, and C-F stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns for pyrazole and fluorophenyl moieties.
Conclusion
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a compound of interest for medicinal chemistry and drug discovery due to its pyrazole core and fluorophenyl substitution. While specific experimental data is limited, this guide provides a framework for its synthesis and potential biological evaluation based on the known properties of related compounds. Further research is necessary to fully elucidate its chemical and pharmacological profile. This document serves as a foundational resource to guide future investigations into this promising molecule.
(Illustrative, not actual)
(Illustrative, not actual)